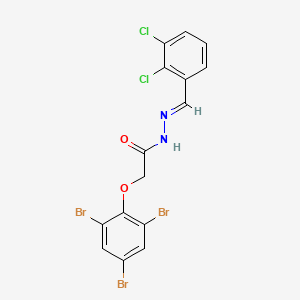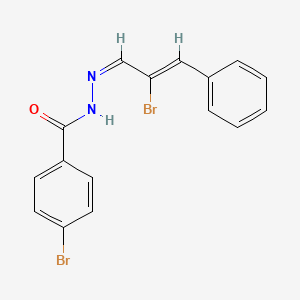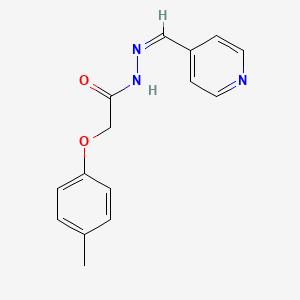![molecular formula C18H22ClNO2 B3856351 1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)pyrrolidine](/img/structure/B3856351.png)
1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)pyrrolidine
Vue d'ensemble
Description
The compound “1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)pyrrolidine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be planned on the basis of two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various tools . The molecular formula of a similar compound, 1-(2-{2-[(4-Chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperazine ethanedioate, is C21H27ClN2O6 .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be diverse, depending on the functional groups attached to the pyrrolidine ring . The reactions can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c19-17-7-8-18(16-6-2-1-5-15(16)17)22-14-13-21-12-11-20-9-3-4-10-20/h1-2,5-8H,3-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFUMQRRJIYPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=CC=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[(4-bromophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B3856279.png)
![2-({2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]hydrazino}carbonyl)-6-nitrobenzoic acid](/img/structure/B3856287.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B3856295.png)

![4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3856321.png)
![ethyl cyano[(2-methyl-4-nitrophenyl)hydrazono]acetate](/img/structure/B3856327.png)

![methyl (2S,4R)-4-{[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3856342.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide](/img/structure/B3856349.png)
![1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856363.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3856376.png)
![N'-[4-(diethylamino)benzylidene]methanesulfonohydrazide](/img/structure/B3856381.png)
